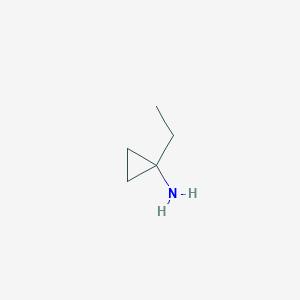
1-Ethylcyclopropanamine
概要
説明
1-Ethylcyclopropanamine is an organic compound with the molecular formula C5H11N. It is a cyclopropane derivative where an ethyl group is attached to the nitrogen atom of the cyclopropane ring.
準備方法
1-Ethylcyclopropanamine can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the condensation of aldehydes or ketones with secondary amines.
Industrial Production: Industrially, the compound can be produced by alkylation of cyclopropylamine with ethyl halides under controlled conditions.
化学反応の分析
1-Ethylcyclopropanamine undergoes various chemical reactions:
科学的研究の応用
1-Ethylcyclopropanamine has several applications in scientific research:
作用機序
The mechanism of action of 1-Ethylcyclopropanamine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-Ethylcyclopropanamine can be compared with other similar compounds:
Cyclopropylamine: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-Ethylcyclopropanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclopropylmethylamine: Another related compound with a different alkyl group, affecting its chemical and physical properties.
生物活性
1-Ethylcyclopropanamine, a cyclic amine characterized by a cyclopropane ring and an ethyl substituent, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The unique three-membered cyclopropane ring introduces significant angle strain, which can influence the compound's reactivity and interaction with biological targets. The presence of the ethyl group enhances its solubility and may affect its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that the compound can modulate the activity of specific molecular targets, leading to diverse biological effects. Notably, it has been studied for:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : The compound could act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Pharmacological Studies
This compound has been evaluated in several pharmacological studies for its potential therapeutic applications:
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, potentially acting as a stimulant or depressant depending on dosage and context.
- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties by modulating immune responses through its interaction with inflammatory pathways.
Case Studies
- Neuropharmacological Assessment : A study conducted on animal models demonstrated that administration of this compound resulted in altered locomotor activity, suggesting CNS involvement. The study highlighted dose-dependent effects where lower doses exhibited stimulatory effects while higher doses led to sedation.
- Anti-inflammatory Research : In vitro assays showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful. The following table summarizes key characteristics:
| Compound | Structure Type | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Cyclopropane amine | CNS effects, anti-inflammatory | Enzyme inhibition, receptor modulation |
| N-Ethylcyclopropanamine | Cyclopropane amine | Potential therapeutic applications | Interaction with biomolecules |
| Cyclopropylamine | Cyclopropane amine | Neuroactive | Modulation of neurotransmitter systems |
特性
IUPAC Name |
1-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXBEOKSSCNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















